2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide
Description
2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide is a chemical compound that features a triazole ring, a sulfanyl group, and a trifluoromethyl-phenyl group
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4OS/c12-11(13,14)7-2-1-3-8(4-7)17-9(19)5-20-10-15-6-16-18-10/h1-4,6H,5H2,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWMTEFUYKNUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=NC=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and trifluoromethyl-phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. Subsequent reactions introduce the sulfanyl and trifluoromethyl-phenyl groups through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl-phenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl-phenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl- or pentafluorosulfanyl)-substituted mono- and poly-1,2,3-triazole compounds: These compounds share the triazole ring and trifluoromethyl group but differ in their substitution patterns and additional functional groups.
(4-Amino-5-(4-bromo-phenyl)-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid: This compound has a similar triazole-sulfanyl structure but includes an amino and bromo-phenyl group.
Uniqueness
2-(4H-[1,2,4]Triazol-3-ylsulfanyl)-N-(3-trifluoromethyl-phenyl)-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
